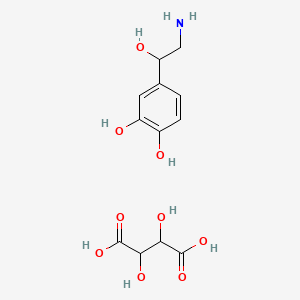

L-去甲肾上腺素酒石酸盐

描述

L-Noradrenaline bitartrate, also known as Norepinephrine bitartrate, is a sympathomimetic hormone and neurotransmitter . It is a widespread central and autonomic neurotransmitter secreted by the adrenal medulla . The principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arises from the locus ceruleus .

Synthesis Analysis

The synthesis of norepinephrine involves taking 3, 4-dihydroxy-2 ‘-chloroacetophenone or 3, 4-dihydroxy-2’ -bromoacetophenone as a raw material, reacting with a chiral compound in a polar aprotic solvent, reducing by a reducing agent, and carrying out a catalytic hydrogenation reaction . Another method involves reacting hydrogen cyanide with 3,4-diacetoxybenzaldehyde in the presence of an enzyme to produce a cyanohydrin which is then reduced and deacetylated to give dl-noradrenaline .

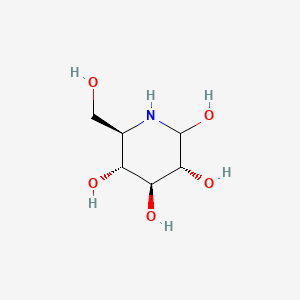

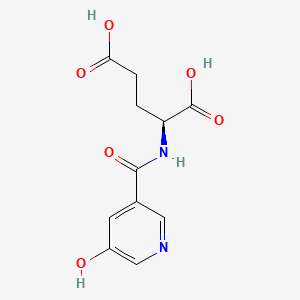

Molecular Structure Analysis

The molecular formula of L-Noradrenaline bitartrate is C8H11NO3·C4H6O6·H2O, and its molecular weight is 337.28 .

Chemical Reactions Analysis

Noradrenaline bitartrate acts as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also directly stimulates the beta-adrenergic receptors of the heart (beta1-adrenergic receptors), but not those of the bronchi or peripheral blood vessels .

Physical And Chemical Properties Analysis

L-Noradrenaline bitartrate is a solid substance at 20 degrees Celsius . .

科学研究应用

1. Blood Pressure Variability Research

- Application Summary: L-Noradrenaline bitartrate is used in studies to understand the effects of vasodilators on blood pressure variability (BPV) induced by noradrenaline infusion in rats .

- Methods of Application: The study involved continuous subcutaneous infusion of 30 μg/h L-Noradrenaline bitartrate in nine-week-old Wistar rats over 14 days. The rats were also orally treated with or without 9.7 mg/day azelnidipine or 5.9 mg/day hydralazine . Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .

- Results: The study found that continuous L-Noradrenaline bitartrate infusion over 14 days increased average blood pressure, beat-to-beat BPV, and BPV every 15 minutes, lowering baroreceptor reflex sensitivity (BRS). Azelnidipine was found to alleviate BPV augmentation, preserving BRS, despite a smaller blood pressure reduction .

2. Seizure Facilitation Research

- Application Summary: L-Noradrenaline bitartrate is used in research to understand how noradrenaline transmission enhanced by stress exposure facilitates the induction of medial prefrontal cortex (mPFC)-originated seizures .

- Methods of Application: In mPFC slices, whole-cell current-clamp recordings were used to observe the effects of L-Noradrenaline bitartrate. The study also involved the infusion of L-Noradrenaline bitartrate into the mPFC of mice in vivo .

- Results: The study found that L-Noradrenaline bitartrate substantially shortened the seizure latency, while co-infusion of terazosin into the mPFC inhibited the effect of L-Noradrenaline bitartrate. Acute restraint stress shortened the latency of intra-mPFC L-Noradrenaline bitartrate infusion-induced seizures, whereas prior infusion of terazosin reversed this stress-induced shortening of seizure latency .

3. Cardiovascular Morbidity and Mortality Research

- Application Summary: L-Noradrenaline bitartrate is used in studies to understand the association between increased blood pressure variability (BPV) and cardiovascular morbidities and/or mortalities .

- Methods of Application: The study involved continuous subcutaneous infusion of 30 μg/h L-Noradrenaline bitartrate in nine-week-old Wistar rats over 14 days. Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .

- Results: The study found that continuous L-Noradrenaline bitartrate infusion over 14 days increased short-term BPV every 15 min in rats. The study also found that azelnidipine had an inhibitory effect, possibly independent of BP-lowering, on those types of BPV and impairment of baroreceptor reflex sensitivity .

4. Epileptic Seizure Research

- Application Summary: L-Noradrenaline bitartrate is used in research to understand how stress triggers seizures. The study investigated whether noradrenaline transmission enhanced by stress exposure facilitates the induction of medial prefrontal cortex (mPFC)-originated seizures .

- Methods of Application: The study involved the infusion of L-Noradrenaline bitartrate into the mPFC of mice in vivo. In mPFC slices, whole-cell current-clamp recordings were used to observe the effects of L-Noradrenaline bitartrate .

- Results: The study found that L-Noradrenaline bitartrate substantially shortened the seizure latency, while co-infusion of terazosin into the mPFC inhibited the effect of L-Noradrenaline bitartrate. Acute restraint stress shortened the latency of intra-mPFC L-Noradrenaline bitartrate infusion-induced seizures, whereas prior infusion of terazosin reversed this stress-induced shortening of seizure latency .

5. Hypertension Research

- Application Summary: L-Noradrenaline bitartrate is used in studies to understand the association between increased blood pressure variability (BPV) and hypertension .

- Methods of Application: The study involved continuous subcutaneous infusion of 30 μg/h L-Noradrenaline bitartrate in nine-week-old Wistar rats over 14 days. Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .

- Results: The study found that continuous L-Noradrenaline bitartrate infusion over 14 days increased short-term BPV every 15 min in rats. The study also found that azelnidipine had an inhibitory effect, possibly independent of BP-lowering, on those types of BPV and impairment of baroreceptor reflex sensitivity .

6. Stress-Induced Seizure Research

- Application Summary: L-Noradrenaline bitartrate is used in research to understand how stress triggers seizures. The study investigated whether noradrenaline (NA) transmission enhanced by stress exposure facilitates the induction of medial prefrontal cortex (mPFC)-originated seizures .

- Methods of Application: The study involved the infusion of L-Noradrenaline bitartrate into the mPFC of mice in vivo. In mPFC slices, whole-cell current-clamp recordings were used to observe the effects of L-Noradrenaline bitartrate .

- Results: The study found that L-Noradrenaline bitartrate substantially shortened the seizure latency, while co-infusion of terazosin into the mPFC inhibited the effect of L-Noradrenaline bitartrate. Acute restraint stress shortened the latency of intra-mPFC L-Noradrenaline bitartrate infusion-induced seizures, whereas prior infusion of terazosin reversed this stress-induced shortening of seizure latency .

安全和危害

未来方向

Research has shown a central role of noradrenaline in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration, and multiple system atrophy . This points the way forward to new therapeutic strategies for selective and non-selective noradrenergic treatments .

属性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Noradrenaline bitartrate | |

CAS RN |

51-40-1, 71827-07-1 | |

| Record name | Noradrenaline bitartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORADREALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norepinephrine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

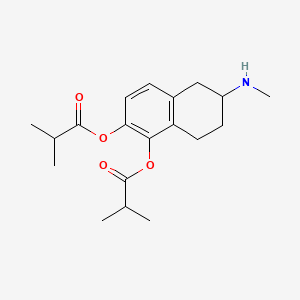

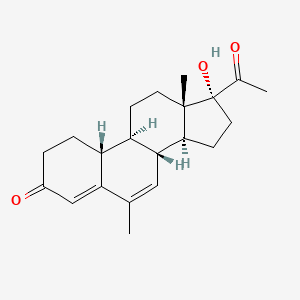

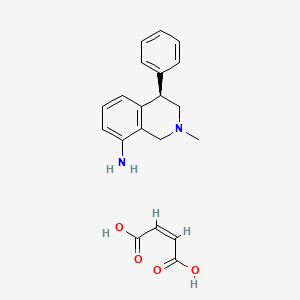

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

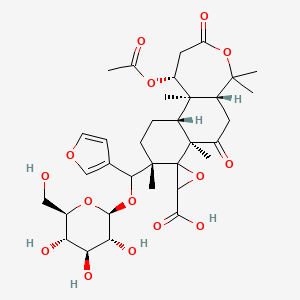

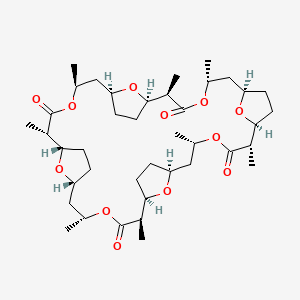

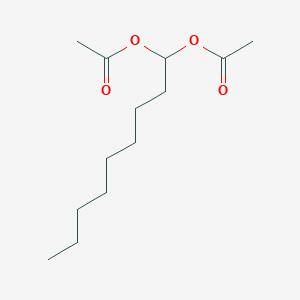

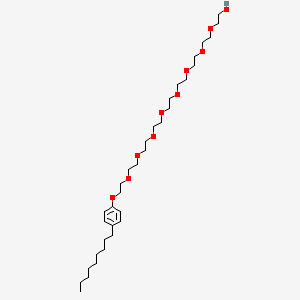

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。